molecular formula C15H18N4O5 B157402 Unii-zve62lie63 CAS No. 10169-34-3

Unii-zve62lie63

Cat. No. B157402
CAS RN: 10169-34-3
M. Wt: 334.33 g/mol
InChI Key: JHIATKDBEBOOCO-HSBXUTMMSA-N
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Description

The substance identified by UNII “ZVE62LIE63” is also known as Mitomycin D . The UNII is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .


Molecular Structure Analysis

Mitomycin D has the molecular formula C15H18N4O5 . It has a molecular weight of 334.33 . The stereochemistry is absolute with 4 defined stereocenters and 0 E/Z centers .


Physical And Chemical Properties Analysis

Mitomycin D has a molecular weight of 334.33 and a molecular formula of C15H18N4O5 . The stereochemistry is absolute with 4 defined stereocenters and 0 E/Z centers . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

properties

IUPAC Name

[(4S,6S,7R,8R)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7-,13-,15+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIATKDBEBOOCO-HSBXUTMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)O)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitomycin D

CAS RN

10169-34-3
Record name Mitomycin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10169-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitomycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MITOMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVE62LIE63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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